molecular formula C5H8N2S B3251539 1H-Imidazole-5-ethanethiol CAS No. 20979-12-8

1H-Imidazole-5-ethanethiol

Cat. No.: B3251539
CAS No.: 20979-12-8
M. Wt: 128.2 g/mol
InChI Key: JBBUEBWVZMFLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-5-ethanethiol is a heterocyclic compound that features an imidazole ring substituted with an ethanethiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-ethanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a thiol group, followed by cyclization and dehydration to form the imidazole ring. The reaction conditions often require the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole-5-ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazole-5-ethanethiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1H-Imidazole-4-ethanethiol
  • 1H-Imidazole-2-ethanethiol
  • 1H-Imidazole-5-methanethiol

Comparison: 1H-Imidazole-5-ethanethiol is unique due to the position of the ethanethiol group, which influences its reactivity and binding properties. Compared to 1H-Imidazole-4-ethanethiol and 1H-Imidazole-2-ethanethiol, the 5-position substitution provides distinct steric and electronic effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBUEBWVZMFLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-5-ethanethiol
Reactant of Route 2
1H-Imidazole-5-ethanethiol
Reactant of Route 3
1H-Imidazole-5-ethanethiol
Reactant of Route 4
1H-Imidazole-5-ethanethiol
Reactant of Route 5
1H-Imidazole-5-ethanethiol
Reactant of Route 6
1H-Imidazole-5-ethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.